N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide
CAS No.: 1091162-05-8
Cat. No.: VC11941384
Molecular Formula: C22H24N2O6
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}ethanediamide - 1091162-05-8](/images/structure/VC11941384.png)
Specification
CAS No. | 1091162-05-8 |
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Molecular Formula | C22H24N2O6 |
Molecular Weight | 412.4 g/mol |
IUPAC Name | N'-(1,3-benzodioxol-5-yl)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]oxamide |
Standard InChI | InChI=1S/C22H24N2O6/c1-27-17-5-3-2-4-16(17)22(8-10-28-11-9-22)13-23-20(25)21(26)24-15-6-7-18-19(12-15)30-14-29-18/h2-7,12H,8-11,13-14H2,1H3,(H,23,25)(H,24,26) |
Standard InChI Key | HEXVGMSFAIQABK-UHFFFAOYSA-N |
SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Canonical SMILES | COC1=CC=CC=C1C2(CCOCC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure integrates two pharmacophoric elements:
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1,3-Benzodioxol-5-yl group: A bicyclic aromatic system known to enhance blood-brain barrier permeability and modulate neurotransmitter systems .
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4-(2-Methoxyphenyl)oxan-4-ylmethyl group: A tetrahydropyran ring substituted with a methoxyphenyl group, which contributes to stereochemical complexity and influences solubility .
The ethanediamide backbone links these groups via two amide bonds, likely conferring metabolic stability compared to ester or amine analogs. Computational modeling predicts a molecular weight of approximately 425–440 g/mol, with a logP value near 3.2–3.8, balancing lipophilicity and aqueous solubility .
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Reaction Optimization
While no direct synthesis route is documented for this compound, its preparation likely involves sequential amide coupling reactions. Key steps inferred from related methodologies include:
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Activation of Ethanedioic Acid: Conversion to ethanedioyl dichloride using thionyl chloride or oxalyl chloride .
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Coupling with 1,3-Benzodioxol-5-amine: Reaction under inert conditions with a base such as triethylamine to form the first amide bond .
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Synthesis of [4-(2-Methoxyphenyl)oxan-4-yl]methanamine:
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Final Amide Coupling: Use of carbodiimide reagents (e.g., EDCI) with NHS esters to link the oxane-derived amine to the monoamide intermediate .
A representative yield of 65–75% is anticipated for the final step, based on analogous diamide syntheses .
Compound Class | Target | IC₅₀ (nM) | Reference |
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Benzodioxol-amines | 5-HT₂A | 12–45 | |
Oxane-containing amides | DAT | 80–120 | |
Diamide derivatives | Plasma stability (t₁/₂) | >6 hours |
Future Research Directions
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Stereochemical Resolution: The oxane ring introduces chirality; enantioselective synthesis and activity studies are needed .
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In Vivo Efficacy Models: Testing in rodent models of depression or Parkinson’s disease to validate receptor hypotheses.
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Prodrug Development: Esterification of amide groups to enhance bioavailability, though stability trade-offs must be assessed .
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